aniline;oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

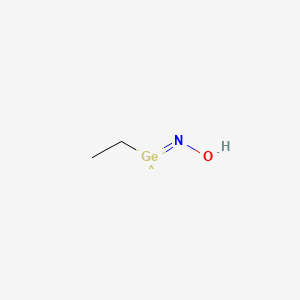

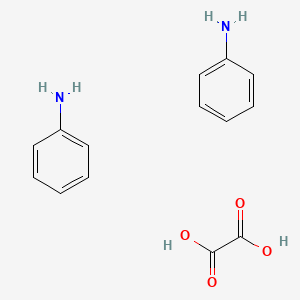

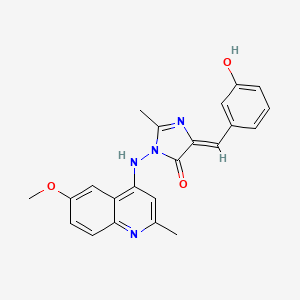

Aniline and oxalic acid are two distinct chemical compounds that have significant roles in various industrial and scientific applications. Aniline, also known as phenylamine or aminobenzene, is an organic compound with the formula C6H5NH2. It is a primary aromatic amine and is used as a precursor to many industrial chemicals, particularly in the manufacture of polyurethane. Oxalic acid, with the formula C2H2O4, is a dicarboxylic acid found in many plants and vegetables. It is used as a reducing agent and in various cleaning and bleaching processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aniline: Aniline can be synthesized from benzene through a two-step process. First, benzene is nitrated to form nitrobenzene using concentrated sulfuric acid and concentrated nitric acid. The nitrobenzene is then reduced to aniline using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Oxalic Acid: Oxalic acid can be synthesized by the oxidation of carbohydrates or glucose using nitric acid. Another method involves the reaction of sodium formate with sodium hydroxide at high temperatures to produce sodium oxalate, which is then acidified to yield oxalic acid.

Industrial Production Methods

Aniline: Industrially, aniline is produced by the catalytic hydrogenation of nitrobenzene. This process involves the use of iron filings and hydrochloric acid as catalysts.

Oxalic Acid: Oxalic acid is produced industrially by the oxidation of carbohydrates or glucose using nitric acid or by the reaction of sodium formate with sodium hydroxide.

Análisis De Reacciones Químicas

Types of Reactions

Oxalic Acid:

Common Reagents and Conditions

Aniline: Common reagents include bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.

Oxalic Acid: Common reagents include hydrogen peroxide for oxidation and sodium hydroxide for neutralization.

Major Products Formed

Aniline: Major products include azobenzene, nitrosobenzene, nitrobenzene, and cyclohexylamine.

Oxalic Acid: Major products include glycolic acid, carbon dioxide, and water.

Aplicaciones Científicas De Investigación

Chemistry: Aniline is used in the synthesis of dyes, rubber processing chemicals, and herbicides. Oxalic acid is used as a reducing agent and in the preparation of oxalates.

Biology: Aniline is used in the study of enzyme reactions and as a precursor in the synthesis of pharmaceuticals. Oxalic acid is studied for its role in plant metabolism and its effects on calcium absorption in the human body.

Medicine: Aniline derivatives are used in the manufacture of drugs such as paracetamol. Oxalic acid is used in the treatment of certain medical conditions such as kidney stones.

Industry: Aniline is used in the production of polyurethane, rubber chemicals, and dyes. Oxalic acid is used in cleaning and bleaching processes, as well as in the removal of rust and ink stains.

Mecanismo De Acción

Aniline: Aniline exerts its effects by undergoing electrophilic substitution reactions, where the amino group activates the benzene ring towards electrophilic attack. The molecular targets include various enzymes and receptors involved in metabolic pathways.

Oxalic Acid: Oxalic acid acts as a reducing agent and forms complexes with metal ions. It inhibits the absorption of calcium by forming insoluble calcium oxalate, which can lead to the formation of kidney stones.

Comparación Con Compuestos Similares

Aniline: Similar compounds include toluidine, xylidine, and naphthylamine. Aniline is unique due to its simple structure and high reactivity in electrophilic substitution reactions.

Oxalic Acid: Similar compounds include malonic acid, succinic acid, and tartaric acid. Oxalic acid is unique due to its strong reducing properties and ability to form insoluble complexes with metal ions.

Propiedades

Número CAS |

591-43-5 |

|---|---|

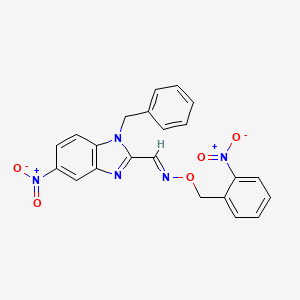

Fórmula molecular |

C14H16N2O4 |

Peso molecular |

276.29 g/mol |

Nombre IUPAC |

aniline;oxalic acid |

InChI |

InChI=1S/2C6H7N.C2H2O4/c2*7-6-4-2-1-3-5-6;3-1(4)2(5)6/h2*1-5H,7H2;(H,3,4)(H,5,6) |

Clave InChI |

KTFFTVGPHKWIOK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)